

Quantitative comparison of Ethyl caprate production by different yeast strains

Author: BenchChem Technical Support Team. Date: December 2025

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A Comparative Analysis of Ethyl Caprate Production in Various Yeast Strains

For researchers and professionals in the fields of biotechnology and food science, the selection of an optimal yeast strain for the production of specific flavor compounds is a critical step. **Ethyl caprate**, a key ester contributing fruity and wine-like aromas, is of particular interest. This guide provides a quantitative comparison of **ethyl caprate** production across different yeast strains, supported by experimental data and detailed methodologies.

Quantitative Production of Ethyl Caprate

The production of **ethyl caprate** varies significantly among different yeast species and even between strains of the same species. Genetic modifications and optimization of fermentation conditions can further enhance yields. The following table summarizes **ethyl caprate** production in several notable yeast strains based on recent studies.



Yeast Strain	Parent Strain/Origi n	Key Genetic Modificatio ns/Selectio n Method	Fermentatio n Medium	Ethyl Caprate Titer	Reference
Clavispora lusitaniae YX3307	Isolated from Daqu	Natural isolate, fermentation optimization	Sorghum hydrolysate medium (SHM)	62.0 mg/L	[1][2]
Saccharomyc es cerevisiae (Novel Sake Yeast)	Sake Yeast	Carbon-ion beam irradiation mutagenesis	Not specified	7.4 ppm (approx. 7.4 mg/L)	[3]
Saccharomyc es cerevisiae (Parental Sake Yeast)	Sake Yeast	Wild Type	Not specified	1.6 ppm (approx. 1.6 mg/L)	[3]
Saccharomyc es cerevisiae hec2 mutant	S. cerevisiae hia1	Cerulenin- resistant mutant, further mutation	Not specified	Enhanced productivity (exact value not provided)	[4]
Saccharomyc es cerevisiae YH-2–34 with EHT1 overexpressi on	Wild Type	Adaptive laboratory evolution and EHT1 overexpressi on	Sake fermentation	7.40 mg/L	[5]
Saccharomyc es cerevisiae YH-2–34	Wild Type	Adaptive laboratory evolution (cerulenin resistance)	Not specified	Increased caproic acid production (4.13x)	[5]
Saccharomyc es cerevisiae	Not specified	Optimization of	Not specified	21.98 mg/L	[6]



(Optimized fermentation Fermentation conditions
)

Experimental Protocols

The methodologies employed in the cited studies provide a framework for the screening and quantitative analysis of **ethyl caprate**-producing yeast strains.

Yeast Strain Isolation and Identification

- Isolation: Yeast strains can be isolated from various sources, such as Daqu (a traditional Chinese fermentation starter), by plating on a suitable medium like Yeast Extract Peptone Dextrose (YPD) agar.[1][2]
- Identification: Promising isolates are identified based on morphological, physiological, and biochemical characteristics. Molecular identification is performed by sequencing the 26S rDNA D1/D2 domain.[1][2]

Fermentation for Ethyl Caprate Production

- Pre-culture: Yeast cells are typically activated from frozen stocks by culturing in a liquid medium such as YPD at 28°C for 24 hours.[1][7]
- Fermentation Medium: A common medium for screening is Sorghum Hydrolysate Medium (SHM). The initial cell density is adjusted to approximately 1 × 10⁶ cells/mL.[1][7]
- Culture Conditions: Fermentation is carried out at a controlled temperature (e.g., 28°C) with shaking (e.g., 180 rpm) for a specified period (e.g., 24 hours).[1][7]
- Precursor Addition: To enhance ethyl caprate production, precursors such as ethanol (e.g., 4% v/v) and caproic acid (e.g., 0.02% v/v) are added to the culture, followed by further incubation.[1][7]
- Optimized Fermentation: For a strain like Clavispora lusitaniae YX3307, optimal conditions involved an inoculum size of 7.5% (v/v), a seed cell age of 30 hours, an initial pH of 6.0 in SHM with a sugar content of 10 Brix. The culture was incubated at 28°C with shaking for 32



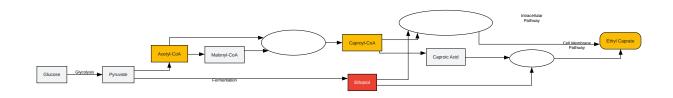
hours, followed by the addition of 10% (v/v) ethanol and 0.04% (v/v) caproic acid at 32 and 40 hours, respectively, and then static culture at 20°C until 72 hours.[1][2]

Quantification of Ethyl Caprate

- Sample Preparation: After fermentation, the culture broth is centrifuged to separate the
 supernatant. The supernatant is then mixed with an equal volume of a solvent like n-heptane
 for extraction of ethyl caprate. The organic phase is collected and dried, often using
 anhydrous sodium sulfite.[1][6][7]
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted samples are analyzed by GC-MS. A standard curve is generated using a serial dilution of a pure ethyl caprate standard to quantify the concentration in the samples.[1][6][7]
 - Typical GC-MS conditions: An initial oven temperature of 50°C for 2 minutes, ramped to 180°C, and then to 230°C.[1][7]

Visualizing the Process

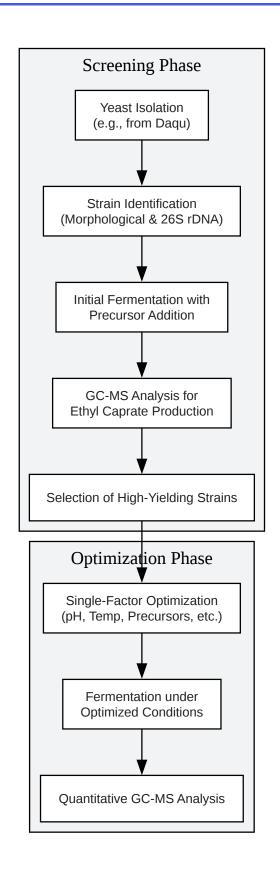
To better understand the biological and experimental processes, the following diagrams illustrate the key metabolic pathway for **ethyl caprate** synthesis and a typical experimental workflow.



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Caption: Metabolic pathways for **ethyl caprate** synthesis in yeast.





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Caption: Experimental workflow for yeast strain selection and optimization.



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- To cite this document: BenchChem. [Quantitative comparison of Ethyl caprate production by different yeast strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671640#quantitative-comparison-of-ethyl-caprateproduction-by-different-yeast-strains]

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